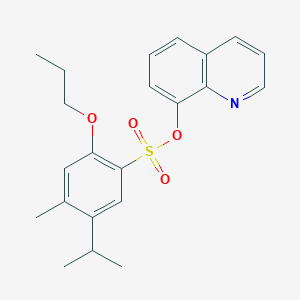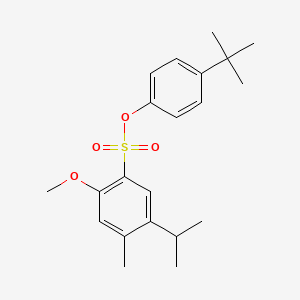
1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, commonly known as DBMPP, is an organic compound that has been used in research for its ability to form a stable complex with metal ions. DBMPP’s ability to form a complex with metal ions makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
DBMPP has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DBMPP has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory compounds. In biochemistry, DBMPP has been used to study the interactions between metal ions and proteins. In pharmacology, DBMPP has been used in the development of new drugs and drug delivery systems.
作用機序
DBMPP is able to form a stable complex with metal ions, which is the basis of its mechanism of action. The formation of the complex between DBMPP and the metal ions is a reversible process, meaning that the complex can be broken down and re-formed. This allows DBMPP to act as an inhibitor of certain enzymes, such as COX-2. Additionally, DBMPP can act as a chelator, meaning that it can bind to and sequester metal ions, which can be beneficial in drug delivery systems.
Biochemical and Physiological Effects
DBMPP has been shown to have a variety of biochemical and physiological effects. In terms of biochemistry, DBMPP has been shown to inhibit the activity of certain enzymes, such as COX-2. In terms of physiology, DBMPP has been shown to reduce inflammation and pain, which can be beneficial for the treatment of certain medical conditions. Additionally, DBMPP has been shown to have antioxidant properties, which can be beneficial for the prevention of certain diseases.
実験室実験の利点と制限
The main advantage of using DBMPP in lab experiments is its ability to form a stable complex with metal ions. This makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, DBMPP is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using DBMPP in lab experiments, such as its potential to cause irritation of the skin and eyes and its potential to cause respiratory irritation.
将来の方向性
There are many potential future directions for research involving DBMPP. One possible direction is the development of new drugs and drug delivery systems using DBMPP as a chelator. Additionally, further research into the biochemical and physiological effects of DBMPP could be beneficial for the development of new treatments for various medical conditions. Finally, further research into the mechanism of action of DBMPP could be beneficial for the development of new inhibitors of certain enzymes, such as COX-2.
合成法
The synthesis of DBMPP can be achieved through a series of steps. The first step involves the reaction of 2,4-dibromo-5-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of an aqueous base, such as sodium hydroxide. This reaction produces 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. The second step involves the removal of the excess water from the reaction mixture, which can be achieved through the use of a rotary evaporator. The third step involves the recrystallization of the product from a mixture of ethanol and water.
特性
IUPAC Name |
1-(2,4-dibromo-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBILEIUHFMUWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)
![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)



